

Samarium Trihydride (SmH₃): A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium trihydride

Cat. No.: B076094

[Get Quote](#)

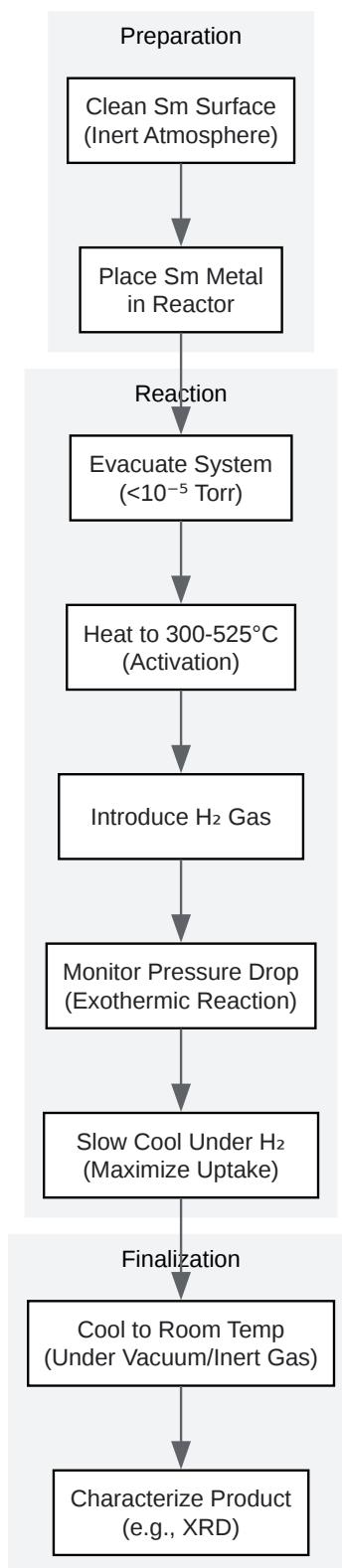
For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium trihydride (SmH₃) is a member of the rare-earth hydride family, notable for its interesting structural, electronic, and magnetic properties. Like other lanthanide hydrides, it exhibits a metal-to-insulator transition upon full hydrogenation and is the subject of research for applications ranging from hydrogen storage to advanced electronic materials. This technical guide provides a comprehensive overview of the synthesis methodologies for SmH₃ and a detailed summary of its key physical and chemical properties, supported by experimental data and theoretical calculations. All quantitative data is presented in structured tables, and key processes are visualized using workflow and relationship diagrams.

Synthesis of Samarium Trihydride

The synthesis of **samarium trihydride** can be broadly categorized into two main approaches: direct synthesis from the elements to produce bulk powder and thin-film fabrication methods.


Direct Synthesis from Elements (Bulk Powder)

The most common method for producing bulk SmH₃ is the direct, exothermic reaction of samarium metal with high-purity hydrogen gas at elevated temperatures. The reaction proceeds via the formation of the dihydride (SmH₂) phase, followed by further hydrogen absorption to form the trihydride.

Experimental Protocol:

- **Sample Preparation:** High-purity samarium metal (ingot or powder) is placed in a reaction chamber made of a material that does not form stable hydrides (e.g., quartz or a suitable stainless steel alloy). The surface of the samarium should be cleaned of any oxide layer, for instance, by mechanical abrasion in an inert atmosphere (e.g., an argon-filled glovebox).
- **System Setup:** The reaction chamber is connected to a gas handling system (such as a Sieverts' apparatus) capable of evacuation and the controlled introduction of high-purity hydrogen gas.
- **Activation:** The system is evacuated to a high vacuum ($<10^{-5}$ Torr) and heated to activate the samarium surface. This "degassing" step is crucial for removing any adsorbed gases.
- **Hydriding Reaction:**
 - The temperature is raised to the reaction range, typically between 300°C and 525°C. The precise temperature depends on the physical state (powder vs. ingot) and surface condition of the samarium metal.^[1]
 - High-purity hydrogen gas is introduced into the chamber.
 - The reaction is highly exothermic and abrupt.^[1] Careful control of the hydrogen pressure and system temperature is required to prevent overheating and to manage the reaction rate. The process is monitored by measuring the pressure drop in the system, which corresponds to hydrogen absorption by the sample.
- **Formation of SmH₃:** To achieve the full trihydride stoichiometry, the sample is typically cooled slowly from the reaction temperature under a positive hydrogen pressure to facilitate maximum hydrogen uptake.
- **Characterization:** The final product is cooled to room temperature under vacuum or an inert atmosphere before being handled for characterization techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.

Experimental Workflow:

[Click to download full resolution via product page](#)

Fig. 1: Workflow for the direct synthesis of SmH₃ powder.

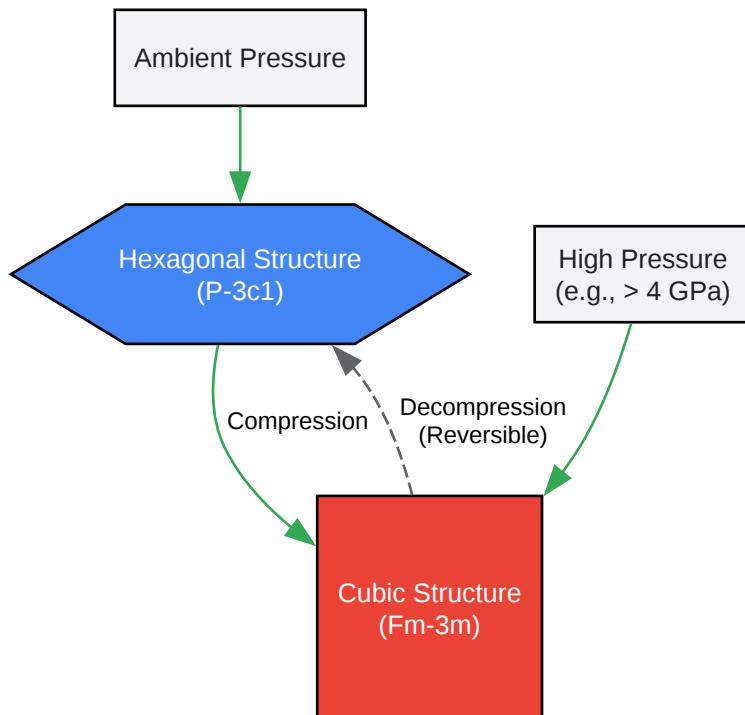
Thin Film Synthesis

Samarium hydride thin films can be synthesized by depositing samarium metal onto a substrate, followed by hydrogenation. A common method involves electrochemical loading.

Experimental Protocol:

- Deposition: A thin film of samarium (e.g., 55 nm) is deposited on a substrate (e.g., glass) by a method such as vacuum evaporation.[2][3]
- Capping Layer: A thin protective layer of palladium (Pd) (e.g., 5-15 nm) is deposited on top of the samarium film. The Pd layer catalyzes the dissociation of hydrogen and protects the samarium from oxidation.[2][3]
- Electrochemical Loading: The Pd-capped Sm film is used as the working electrode in an electrochemical cell with a suitable electrolyte, such as 1 M KOH.[2][3] Hydrogen is loaded into the film galvanostatically at room temperature, inducing the phase transformation from metallic Sm to SmH_2 and finally to the semiconducting $\text{SmH}_{3-\delta}$.[2][3]

Properties of Samarium Trihydride


Structural Properties

SmH_3 exhibits polymorphism, with its crystal structure being highly dependent on pressure. At ambient conditions, a hexagonal structure is typically observed, while a cubic phase becomes stable at high pressure.

Property	Hexagonal Phase (SmH _{3-δ})	Cubic Phase (High Pressure)	Cubic Phase (Materials Project)
Crystal System	Hexagonal	Cubic	Cubic
Space Group	P-3c1	Fm-3m	Fm-3m
Lattice Parameters	$a = 3.775 \text{ \AA}$ $c = 6.743 \text{ \AA}$ ^{[2][3]}	$a = 5.36 \text{ \AA}$ (at transition) ^[4]	$a = 5.32 \text{ \AA}$ (calculated) ^[5]
Sm-H Bond Lengths	Not specified	Not specified	2.31 \AA (x8), 2.66 \AA (x6) ^[5]
Conditions	Ambient (Thin Film)	High Pressure (>4 GPa) ^[4]	Theoretical (0 K, 0 atm)

A reversible structural phase transformation from the hexagonal to the cubic phase has been observed under high pressure.^{[4][6]} This pressure-induced transition is a common feature among several rare-earth trihydrides.

Pressure-Induced Phase Transition:

[Click to download full resolution via product page](#)Fig. 2: Relationship between pressure and SmH_3 crystal structure.

Electronic and Optical Properties

The hydrogenation of samarium from Sm to SmH_3 induces a significant change in its electronic structure, leading to a metal-to-semiconductor/insulator transition.

Property	Value	Conditions / Remarks
Band Gap	2.9 - 3.0 eV (Direct Optical)[2][3]	Experimental, on electrochemically loaded thin films.
Band Gap	~0.12 eV (Calculated)[7]	Theoretical calculation.
Appearance	Golden greenish, transparent[3]	Thin film state ($\text{SmH}_3-\delta$).
Conductivity	Semiconducting / Insulating[3][8]	Fully hydrided state.

The significant discrepancy between the experimentally measured optical band gap on thin films and the calculated value highlights the challenges in determining the precise electronic properties, which can be influenced by stoichiometry, crystallinity, and measurement technique.

Magnetic Properties

At ambient pressure, **samarium trihydride** is predicted to be magnetically ordered.

Property	Value / State	Conditions / Remarks
Magnetic Ordering	Ferromagnetic[4]	Ambient Pressure.
Curie Temperature (T_c)	Not well-documented in literature.	-
High-Pressure Behavior	Ferromagnetic to Nonmagnetic Transition[4]	Predicted to occur at 81 GPa (Theoretical).

While theoretical calculations predict a ferromagnetic ground state at normal pressure, the experimental Curie temperature has not been definitively reported in the surveyed literature.^[4] High applied pressure is predicted to eventually quench this ferromagnetism.^[4]

Thermal Properties

Samarium trihydride is less thermally stable than its dihydride counterpart. Upon heating, it will decompose and release hydrogen.

Property	Value / Behavior
Thermal Stability	Decomposes upon heating to form SmH_2 and H_2 .
Decomposition Temperature	A specific decomposition temperature for SmH_3 is not well-documented in the surveyed experimental literature. For context, complex samarium borohydrides decompose to SmH_2 at temperatures around 280°C. ^[9]

The thermal stability is a critical parameter for applications such as hydrogen storage, where controlled release and uptake of hydrogen are required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the appropriate techniques to experimentally determine this value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Materials Data on SmH₃ by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Samarium Trihydride SmH₃ Powder [benchchem.com]
- 8. nat.vu.nl [nat.vu.nl]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Samarium Trihydride (SmH₃): A Technical Guide to Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076094#synthesis-and-properties-of-smh3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com